molecular formula C20H20N2O6S B4735847 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) CAS No. 548470-13-9

3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide)

Cat. No. B4735847
CAS RN: 548470-13-9
M. Wt: 416.4 g/mol
InChI Key: YKMSUPZDRLEKFC-UHFFFAOYSA-N
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Description

‘3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide)’, also known as TBN, is a synthetic compound that has been studied extensively for its potential applications in scientific research. TBN is a type of benzodioxol derivative that has shown promising results in various biological and chemical experiments.

Mechanism of Action

The mechanism of action of 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) is not fully understood, but it has been suggested that it may act by scavenging free radicals and inhibiting the activity of enzymes involved in inflammation and cancer progression. 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cancer cell proliferation, and protecting against neurodegenerative diseases. 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) in lab experiments is its relatively low toxicity compared to other compounds. 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, one limitation of using 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide). One area of research is to further investigate its potential use in the treatment of neurodegenerative diseases. Another area of research is to explore its potential as an anti-inflammatory and anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) and its potential interactions with other compounds.

Scientific Research Applications

3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological and chemical activities, including antioxidant, anti-inflammatory, and anticancer properties. 3,3'-thiobis(N-1,3-benzodioxol-5-ylpropanamide) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c23-19(21-13-1-3-15-17(9-13)27-11-25-15)5-7-29-8-6-20(24)22-14-2-4-16-18(10-14)28-12-26-16/h1-4,9-10H,5-8,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSUPZDRLEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244800
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]

CAS RN

548470-13-9
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548470-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Thiobis[N-1,3-benzodioxol-5-ylpropanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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